Welcome to the BenchChem Online Store!
molecular formula C6H14BrN B1594616 2-Bromo-N,N-diethylethanamine CAS No. 5392-81-4

2-Bromo-N,N-diethylethanamine

Cat. No. B1594616
M. Wt: 180.09 g/mol
InChI Key: WRYDGMWSKBGVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04874769

Procedure details

When ethylbromoacetate in the above procedure is replaced with N,N-diethyl-α-bromoacetamide; N,N-diethylaminoethyl bromide or N-acetyl-α-bromoacetamide, then the corresponding products are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:7])[CH2:5][Br:6])C.[CH2:8]([N:10]([CH2:15][CH3:16])[C:11](=[O:14])[CH2:12][Br:13])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH2:12][Br:13])[CH2:15][CH3:16])[CH3:9].[C:11]([NH:10][C:4](=[O:7])[CH2:5][Br:6])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CBr)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCBr
Name
Type
product
Smiles
C(C)(=O)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04874769

Procedure details

When ethylbromoacetate in the above procedure is replaced with N,N-diethyl-α-bromoacetamide; N,N-diethylaminoethyl bromide or N-acetyl-α-bromoacetamide, then the corresponding products are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:7])[CH2:5][Br:6])C.[CH2:8]([N:10]([CH2:15][CH3:16])[C:11](=[O:14])[CH2:12][Br:13])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH2:12][Br:13])[CH2:15][CH3:16])[CH3:9].[C:11]([NH:10][C:4](=[O:7])[CH2:5][Br:6])(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CBr)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCBr
Name
Type
product
Smiles
C(C)(=O)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.